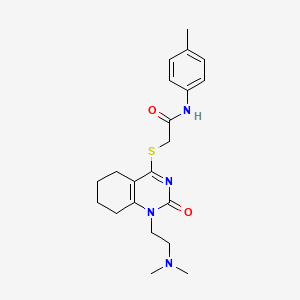![molecular formula C25H28N2O3S B2823001 4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111164-59-0](/img/structure/B2823001.png)
4-[(4-Isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has the molecular formula C9H7N. Quinoline is colorless hygroscopic liquid with a strong odor. It is mainly used as a building block to other specialty chemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by various functional group interconversions and coupling reactions to introduce the isobutylphenylsulfonyl and piperidin-1-ylcarbonyl groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with the aromatic quinoline core bearing two substituents: an isobutylphenylsulfonyl group and a piperidin-1-ylcarbonyl group .Chemical Reactions Analysis
As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity would largely depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用
Anticancer Activities
Quinoline derivatives have been explored for their anticancer properties. For example, 4-aminoquinoline derived sulfonyl analogs were designed, synthesized, and evaluated for cytotoxicity against breast tumor cell lines. One compound, identified as VR23, showed effectiveness across different cancers with a lower toxicity to normal cells. It induced cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent (Solomon et al., 2019).
Antimicrobial Evaluation
Newly synthesized quinoline derivatives have been evaluated for antimicrobial activities. For instance, novel quinolone-3-carbaldehyde derivatives exhibited potential in-silico antimicrobial activity, suggesting their use as antibacterial and antifungal agents (Desai et al., 2017).
Synthetic Methodologies
Research on the synthesis and functionalization of quinoline and its derivatives has been extensive. For example, an efficient protocol for synthesizing sulfonylated quinoline N-oxides via copper-catalyzed C-H bond activation was developed. This method utilizes aryl sulfonyl chlorides and offers a chemo- and regioselective approach to obtain 2-aryl sulfonyl quinolines with high yields (Wu et al., 2013).
Molecular Docking Studies
Molecular docking studies of quinoline derivatives have also been conducted to understand their interactions with biological targets. These studies provide insights into the molecular basis of the compounds' activities and help in the design of molecules with enhanced biological activities (Desai et al., 2017).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it.
将来の方向性
特性
IUPAC Name |
[4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-18(2)16-19-10-12-20(13-11-19)31(29,30)24-21-8-4-5-9-23(21)26-17-22(24)25(28)27-14-6-3-7-15-27/h4-5,8-13,17-18H,3,6-7,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDFHOFRZFNYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methylpropyl)benzenesulfonyl]-3-(piperidine-1-carbonyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

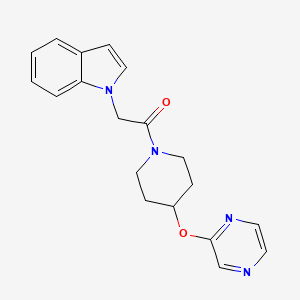
![tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)
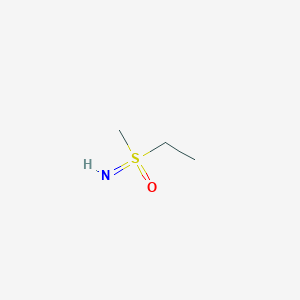
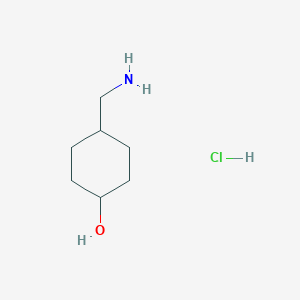
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2822925.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2822928.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B2822929.png)
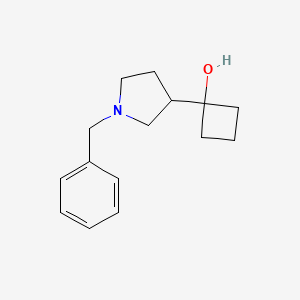
![N-(3,5-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2822931.png)
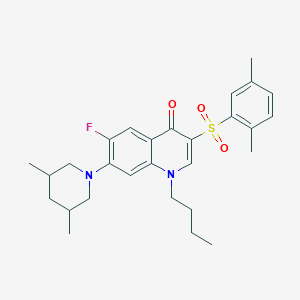
![N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2822935.png)
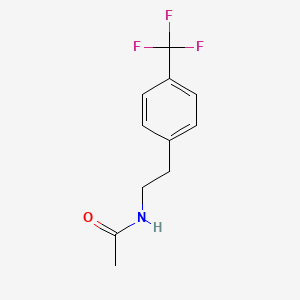
![4-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]sulfonylmorpholine](/img/structure/B2822938.png)
